molecular formula C10H5ClFN3O3 B1397198 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine CAS No. 1202760-39-1

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine

Cat. No.: B1397198
CAS No.: 1202760-39-1
M. Wt: 269.61 g/mol
InChI Key: DOSAXYCJNFGJEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is a chemical compound with a unique structure that combines a pyrimidine ring with chloro, fluoro, and nitrophenoxy substituents

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and, consequently, various cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, toxic or adverse effects can be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s metabolism often involves enzymatic modifications, such as hydroxylation or conjugation, which can alter its biological activity and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. The subcellular localization of this compound is essential for understanding its precise mode of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-nitrophenol in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like 1,4-dioxane and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with different functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially with altered electronic properties.

Scientific Research Applications

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It can be employed in the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro and fluoro can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is unique due to its combination of a pyrimidine ring with chloro, fluoro, and nitrophenoxy groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3O3/c11-10-13-5-8(12)9(14-10)18-7-3-1-2-6(4-7)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSAXYCJNFGJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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